4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene
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Overview
Description
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is an organic compound with the molecular formula C20H16S4. It is a derivative of tetrathiafulvalene, a well-known electron donor molecule used in the field of organic electronics. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the tetrathiafulvalene core. It is known for its high electron-donating ability and stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with phenylmagnesium bromide, followed by oxidation with iodine. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF)
Reagents: Phenylmagnesium bromide, iodine
Yield: Moderate to high
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using column chromatography or recrystallization
Quality control: Ensuring high purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes several types of chemical reactions, including:
Oxidation: Forms radical cations and dications
Reduction: Converts back to the neutral molecule
Substitution: Reactions with electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Iodine, bromine, or other oxidizing agents
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions
Major Products
Oxidation: Radical cations and dications
Reduction: Neutral 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene
Substitution: Substituted derivatives with modified electronic properties
Scientific Research Applications
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene has a wide range of scientific research applications, including:
Organic Electronics: Used as an electron donor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Conducting Polymers: Incorporated into polymers to enhance electrical conductivity
Molecular Electronics: Utilized in the development of molecular switches and memory devices
Biological Studies: Investigated for its potential in bioelectronics and biosensors
Industrial Applications: Employed in the production of advanced materials with unique electronic properties
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons. The compound interacts with electron acceptors, forming charge-transfer complexes. These interactions are facilitated by the molecular orbitals of the tetrathiafulvalene core, which allow for efficient electron transfer. The phenyl and methyl groups enhance the stability and solubility of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene (TTF): The parent compound with similar electron-donating properties
4,4’-Dimethyltetrathiafulvalene: Lacks the phenyl groups, resulting in different electronic properties
5,5’-Diphenyltetrathiafulvalene: Lacks the methyl groups, affecting its solubility and stability
Uniqueness
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is unique due to the presence of both phenyl and methyl groups, which enhance its electron-donating ability, stability, and solubility. These properties make it a valuable material for advanced electronic applications .
Properties
CAS No. |
56851-13-9 |
---|---|
Molecular Formula |
C20H16S4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole |
InChI |
InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
FMNLAZQSZLXKIK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |
Origin of Product |
United States |
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